BenchChemオンラインストアへようこそ!

(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

α-glucosidase inhibition antidiabetic screening pyrazole-hydrazone SAR

(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 1284267-18-0; MF C₁₅H₁₁ClN₄O₂; MW 314.73 g/mol) belongs to the pyrazole-5(3)-carbohydrazide hydrazone class, characterized by an (E)-configured 4-chlorobenzylidene Schiff base at the carbohydrazide terminus and a furan-2-yl substituent at the pyrazole 3-position. This compound is catalogued in the Sigma-Aldrich AldrichCPR collection (Catalog No.

Molecular Formula C15H11ClN4O2
Molecular Weight 314.73
CAS No. 1284267-18-0
Cat. No. B2389108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
CAS1284267-18-0
Molecular FormulaC15H11ClN4O2
Molecular Weight314.73
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN4O2/c16-11-5-3-10(4-6-11)9-17-20-15(21)13-8-12(18-19-13)14-2-1-7-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+
InChIKeyFNLBLUWOJBQXFJ-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N'-(4-Chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 1284267-18-0): Procurement-Relevant Structural and Pharmacological Profile


(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 1284267-18-0; MF C₁₅H₁₁ClN₄O₂; MW 314.73 g/mol) belongs to the pyrazole-5(3)-carbohydrazide hydrazone class, characterized by an (E)-configured 4-chlorobenzylidene Schiff base at the carbohydrazide terminus and a furan-2-yl substituent at the pyrazole 3-position . This compound is catalogued in the Sigma-Aldrich AldrichCPR collection (Catalog No. R442003) as a rare and unique chemical provided to early discovery researchers, for which no vendor-collected analytical data are available . Its core scaffold—incorporating a pyrazole ring, a furan heterocycle, and a chlorinated benzylidene hydrazone—places it within a class of heterocyclic hydrazones actively investigated for α-glucosidase inhibition [1], PI3Kα kinase targeting [2], and antimicrobial applications [3].

Why In-Class Pyrazole-Carbohydrazide Analogs Cannot Substitute for (E)-N'-(4-Chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide in Screening or SAR Campaigns


Pyrazole-5-carbohydrazide hydrazones sharing the 4-chlorobenzylidene terminus may appear interchangeable at first glance, but substitution at the pyrazole C3 position exerts a profound influence on electronic character, target engagement, and physicochemical profile. The furan-2-yl group in the target compound is an electron-rich, five-membered heteroaromatic with oxygen-mediated hydrogen-bond acceptor capacity, distinguishing it fundamentally from the widely studied phenyl analog [1]. Published matched-pair analyses in medicinal chemistry demonstrate that replacing a phenyl ring with furan can reduce lipophilicity (LogP) and alter metabolic stability profiles [2]. In the pyrazole-3-carbohydrazide series, the C3 substituent directly modulates enzyme inhibition potency: the phenyl analog (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide exhibits an α-glucosidase IC₅₀ of 89.12 ± 2.08 μM [1], whereas the methyl analog demonstrates computational binding affinity toward the PI3Kα kinase domain [3]. These divergent activity profiles confirm that C3-substitution is not a passive structural feature but a determinant of biological target selectivity. A researcher substituting the furan-bearing compound with a phenyl, methyl, or nitrobenzylidene analog risks altering the target engagement profile in ways that cannot be predicted without experimental validation, making direct procurement of the specific furan-2-yl derivative essential for reproducible SAR and screening workflows.

Quantitative Differentiation Evidence: (E)-N'-(4-Chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide vs. Closest Analogs


C3 Furan-2-yl vs. C5(3) Phenyl Substitution: Divergent α-Glucosidase Inhibition Potency in the 4-Chlorobenzylidene Hydrazone Series

The closest published comparator, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide—which differs solely by replacement of the furan-2-yl group with a phenyl ring at the pyrazole C5(3) position—demonstrates an α-glucosidase inhibitory IC₅₀ of 89.12 ± 2.08 μM, as reported in the Karrouchi et al. (2021) study deposited at DIAL@UCLouvain [1]. This value places the phenyl analog within approximately 1.2-fold of the clinical standard acarbose (IC₅₀ = 72.58 ± 0.68 μM under comparable assay conditions) [2]. Critically, no published α-glucosidase inhibition data exist for the furan-2-yl analog; the literature contains zero direct head-to-head comparisons. However, the electronic divergence between furan (π-excessive heteroaromatic, H-bond acceptor via ring oxygen) and phenyl (π-neutral carbocycle, no heteroatom H-bond acceptor) is expected to produce measurably different enzyme inhibition kinetics as established by published pyrazole-hydrazone SAR [3]. This gap constitutes a tractable opportunity for differential screening: a procurement decision to acquire the furan analog enables direct experimental resolution of the C3-substituent effect, which remains unquantified.

α-glucosidase inhibition antidiabetic screening pyrazole-hydrazone SAR

C3-Substituent as a Kinase vs. Hydrolase Selectivity Switch: Methyl Analog Targets PI3Kα, Phenyl Analog Targets α-Glucosidase

The identical 4-chlorobenzylidene-pyrazole-3-carbohydrazide core scaffold demonstrates target-class switching depending on the C3 substituent. The 5-methyl analog, (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-CMPC), has been computationally characterized as a PI3Kα targeting scaffold with favorable in silico binding behavior and dynamic stability within a PI3K-like catalytic environment modeled on the VPS34 kinase domain [1]. In contrast, the 5-phenyl analog engages α-glucosidase and α-amylase as primary targets [2]. The furan-2-yl substituent in the target compound introduces a third electronic environment—incorporating a heteroatom with lone-pair electrons capable of participating in hydrogen bonding and metal coordination—that is absent in both the methyl (purely hydrophobic, small) and phenyl (π-stacking only) comparators. No computational or experimental target profiling has been published for the furan-2-yl derivative, representing a defined and addressable gap in the pyrazole-3-carbohydrazide SAR landscape.

PI3Kα kinase inhibition anticancer scaffold target selectivity profiling

Physicochemical Differentiation: Furan-2-yl vs. Phenyl Impact on Lipophilicity and Solubility in Pyrazole-3-Carbohydrazide Hydrazones

The furan-2-yl group (C₄H₃O) at the pyrazole C3 position replaces the phenyl (C₆H₅) found in the best-characterized analog. Furan is a well-documented phenyl bioisostere in medicinal chemistry, with matched-pair analyses demonstrating that furan-for-phenyl substitution reduces calculated LogP, increases aqueous solubility, and may attenuate CYP-mediated oxidative metabolism relative to phenyl [1]. For the specific pyrazole-5-carbohydrazide scaffold, ChemSpider records for structurally related 3-phenyl-N'-arylidene-1H-pyrazole-5-carbohydrazides indicate ACD/LogP values of approximately 2.8 . The furan oxygen atom introduces a hydrogen-bond acceptor not present in the phenyl analog, which can influence both solubility and off-target binding promiscuity. Sigma-Aldrich notes that the target compound is supplied without vendor-collected analytical data including solubility determination , meaning that experimental physicochemical characterization (LogP, kinetic solubility, pKa) must be performed by the procuring laboratory.

physicochemical profiling Lipinski parameters ADME prediction

4-Chlorobenzylidene Substituent Conservation Across Analogs: Antimicrobial Class Activity as a Shared Baseline for Differential Furan Profiling

The 4-chlorobenzylidene hydrazone terminus is a conserved pharmacophoric element across multiple pyrazole-3-carbohydrazide analogs showing antimicrobial activity. Published studies on closely related furan-containing pyrazole-5-carbohydrazide hydrazones—including (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide and N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide —report antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. Independently, benzofuran-2-yl pyrazole-3-carbohydrazide derivatives have been evaluated for antimicrobial and antifungal activity with several compounds showing measurable inhibition against Candida albicans [1]. The conservation of the 4-chlorobenzylidene terminus across the target compound and its nitro-substituted analog suggests shared antimicrobial pharmacophoric features, while the differential C3 substituent (furan-2-yl vs. substituted-furan) provides an SAR probe for potency optimization. Quantitative MIC data for the exact target compound remain unpublished, representing a direct experimental opportunity for the procuring group.

antimicrobial screening antibacterial antifungal activity

AldrichCPR Procurement Context: Differential Availability and Screening Readiness vs. Established Analogs

The target compound is supplied through Sigma-Aldrich as part of the AldrichCPR (Collection of Pharmaceuticals and Rare chemicals) program under catalog number R442003, explicitly designated for early discovery research . Sigma-Aldrich provides this product 'as-is' without vendor-collected analytical data (no Certificate of Analysis for identity or purity), and all sales are final with no warranty of merchantability or fitness for a particular purpose . This contrasts sharply with the phenyl analog (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, which has been synthesized, crystallographically characterized (CCDC deposition 1836580), and biologically evaluated in a peer-reviewed publication with full spectroscopic data including FT-IR, ¹H NMR, ¹³C NMR, ESI-MS, and single-crystal X-ray diffraction [1]. The procurement decision for the furan analog therefore entails an acceptance of uncharacterized material for the benefit of accessing unexplored chemical space, whereas the phenyl analog offers characterized, publication-validated material suitable for direct assay integration without upfront analytical validation.

chemical procurement screening library rare chemical sourcing

Recommended Research Application Scenarios for (E)-N'-(4-Chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (CAS 1284267-18-0) Based on Current Evidence


Comparative α-Glucosidase SAR: Resolving the Furan-vs-Phenyl Potency Question

The most immediate and scientifically valuable application for this compound is as a matched-pair comparator to the published phenyl analog (IC₅₀ = 89.12 ± 2.08 μM, Karrouchi et al. 2021 [1]) in a standardized in vitro α-glucosidase inhibition assay. By testing the furan analog under identical assay conditions (enzyme source, substrate concentration, incubation time, acarbose positive control), the procuring laboratory can generate the first direct quantitative measurement of the C3 furan-for-phenyl substitution effect on hydrolase inhibition potency. Given that the broader 5-arylpyrazole series exhibits α-glucosidase IC₅₀ values spanning a ~880-fold range (0.5–438.6 μM; Hariri et al. 2025 [2]), this single data point would anchor the furan substitution within a well-populated SAR landscape and inform whether the furan oxygen contributes favorably to enzyme binding.

Dual-Target Profiling: Screening for PI3Kα Kinase Engagement Alongside Carbohydrate Hydrolase Activity

The C3-substituent-dependent target switching observed in this scaffold—methyl analog targets PI3Kα kinase (in silico validated; Ameziane El Hassani et al. 2026 [1]), phenyl analog targets α-glucosidase (in vitro validated; Karrouchi et al. 2021 [2])—motivates a dual-target profiling strategy for the furan analog. A procurement scenario in which the compound is screened against both a PI3Kα kinase biochemical assay and an α-glucosidase/α-amylase panel would resolve whether the furan oxygen (a hydrogen-bond acceptor absent in both methyl and phenyl) biases target engagement toward one class, both, or neither. This experiment addresses a fundamental SAR hypothesis—that heteroatom introduction at the pyrazole C3 position is a selectivity-tuning vector—with implications for lead optimization in both oncology and metabolic disease programs.

Antimicrobial MIC Determination: Benchmarking the 4-Chloro Substituent Against 4-Nitro and Furfurylidene Analogs

The target compound shares its 4-chlorobenzylidene hydrazone terminus with several furan-containing pyrazole-5-carbohydrazides that have reported antimicrobial and antifungal activity, including the 4-nitrobenzylidene analog [1] and furfurylidene-substituted derivatives [2]. A focused antimicrobial screening panel (minimum inhibitory concentration determination against Gram-positive bacteria, Gram-negative bacteria, and Candida albicans) would establish whether the 4-chloro substitution confers potency advantages over the 4-nitro electron-withdrawing group or the furfurylidene heteroaromatic terminus. Given that benzofuran-pyrazole hybrids have demonstrated measurable antifungal activity against C. albicans [3], the furan-pyrazole combination in the target compound represents a logical extension of this chemotype for antifungal SAR exploration.

Physicochemical and ADME Baseline Generation for the Furan-Substituted Pyrazole-Carbohydrazide Chemotype

As a Sigma-Aldrich AldrichCPR compound supplied without analytical data [1], this compound presents an opportunity for comprehensive in-house physicochemical profiling prior to biological deployment. Recommended characterization includes: (i) ¹H/¹³C NMR and HRMS for identity confirmation; (ii) HPLC-UV/ELSD purity determination; (iii) kinetic solubility in assay-compatible buffers (PBS pH 7.4, simulated gastric fluid); (iv) experimental LogP or chromatographic LogD₇.₄ determination; (v) DMSO stock solution stability assessment. These data would establish the first experimental physicochemical benchmark for a furan-substituted pyrazole-5-carbohydrazide hydrazone, enabling comparison with the predicted LogP of structurally analogous phenyl-substituted pyrazole-5-carbohydrazides (~2.8 by ACD/LogP [2]) and informing formulation strategies for downstream in vivo studies.

Quote Request

Request a Quote for (E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.